Cas no 469-32-9 (Hamamelitannin)

Hamamelitannin structure
Hamamelitannin structure
Produktname:Hamamelitannin
CAS-Nr.:469-32-9
MF:C20H20O14
MW:484.364407539368
MDL:MFCD33023081
CID:330397
PubChem ID:44584241

Hamamelitannin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Ribose,2-C-[[(3,4,5-trihydroxybenzoyl)oxy]methyl]-, 5-(3,4,5-trihydroxybenzoate)
    • Root of Chinese Witchhazel
    • HAMAMELITANNIN(P)
    • HAMAMELITANNIN
    • 2,3-Digalloylglucose
    • 2',5-DigalloylhaMaMelofuranose
    • 2',5-digalloylhamamelose
    • hamamelitanin
    • HAMAMELOFURANOSE 2',5-DIGALLATE
    • O5-Galloyl-2-galloyloxymethyl-D-ribose
    • 2-C-(Hydroxymethyl)-D-ribofuranose 2′,5-digallate
    • Hamamelofuranose 2′,5-digallate
    • NSC77009
    • [3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • (2,3,4-trihydroxy-5-{[(3,4,5-trihydroxyphenyl)carbonyloxy]methyl}oxolan-3-yl)methyl 3,4,5-trihydroxybenzoate
    • ((2S,3S,4S)-3,4,5-trihydroxytetrahydrofuran-2,4-diyl)bis(methylene) bis(3,4,5-trihydroxybenzoate)
    • MFCD33023081
    • 469-32-9
    • CHEBI:191119
    • Q15632711
    • Hamamelofuranose 2'5'-digallate
    • Hamamelofuranose2,5-digallate
    • [(2S,3S,4S)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • CHEMBL465414
    • FS-7252
    • DTXSID10963692
    • FT-0632174
    • 5-O-(3,4,5-Trihydroxybenzoyl)-2-C-{[(3,4,5-trihydroxybenzoyl)oxy]methyl}pentose
    • EINECS 207-416-3
    • Gallic acid, 21,5-diester with 2-C-(hydroxymethyl)-D-ribose
    • NS00043231
    • HAMAMELITANNIN [MI]
    • 2-C-((Galloyloxy)methyl)-D-ribose 5-gallate
    • 2',5-DI-O-GALLOYL-D-HAMAMELOSE
    • hamamelitannin (open form)
    • CS-0032127
    • UNII-Z4320A2K26
    • HY-N4117
    • Q27294967
    • Z4320A2K26
    • AKOS040760441
    • D-RIBOSE, 2-C-(((3,4,5-TRIHYDROXYBENZOYL)OXY)METHYL)-, 5-(3,4,5-TRIHYDROXYBENZOATE)
    • 2',5'-Di-O-galloyl D-hamamelose
    • [(2R,3R,4R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate
    • Hamamelitannin, >=98.0% (HPLC)
    • SCHEMBL934789
    • CHEMBL491592
    • A827115
    • 2-C-(Hydroxymethyl)-D-ribofuranose 2',5-digallate
    • BDBM50259992
    • [(2R,3R,4R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • SCHEMBL14339420
    • NSC-77009
    • D-Ribose, 2-C-[[(3,4,5-trihydroxybenzoyl)oxy]methyl]-, 5-(3,4,5-trihydroxybenzoate); Hamamelitannin (6CI,7CI); Ribose, 2-C-(hydroxymethyl)-, 21,5-digallate, D- (8CI); Gallic acid, 21,5-diester with 2-C-(hydroxymethyl)-D-ribose (8CI); 2',5-Di-O-galloyl-D-hamamelose
    • FEPAFOYQTIEEIS-WZKFEGCESA-N
    • Hamamelitannin
    • MDL: MFCD33023081
    • Inchi: 1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2
    • InChI-Schlüssel: FEPAFOYQTIEEIS-UHFFFAOYSA-N
    • Lächelt: O1C([H])(C(C([H])([H])OC(C2C([H])=C(C(=C(C=2[H])O[H])O[H])O[H])=O)(C([H])(C1([H])C([H])([H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 484.085305g/mol
  • Oberflächenladung: 0
  • XLogP3: -1.1
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Anzahl drehbarer Bindungen: 8
  • Monoisotopenmasse: 484.085305g/mol
  • Monoisotopenmasse: 484.085305g/mol
  • Topologische Polaroberfläche: 244Ų
  • Schwere Atomanzahl: 34
  • Komplexität: 710
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 484.4

Experimentelle Eigenschaften

  • Dichte: 1.771±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 145-147 ºC
  • Siedepunkt: 947.5°Cat760mmHg
  • Flammpunkt: 331°C
  • Brechungsindex: 1.745
  • Löslichkeit: Slightly soluble (6.3 g/l) (25 º C),
  • PSA: 243.90000
  • LogP: -1.25680
  • Spezifische Rotation: D19 +32.6° (c = 1.5)

Hamamelitannin Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • FLUKA MARKE F CODES:3-10-21
  • Lagerzustand:2-8°C

Hamamelitannin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1722-10mg
Hamamelitannin
469-32-9 99.58%
10mg
¥ 3997 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1722-100 mg
Hamamelitannin
469-32-9
100MG
¥14987.00 2022-04-26
abcr
AB166376-20 mg
Hamamelitannin, 95%; .
469-32-9 95%
20 mg
€388.80 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0695-10mg
Hamamelitannin
469-32-9 98%
10mg
$290 2023-09-20
MedChemExpress
HY-N4117-1mg
Hamamelitannin
469-32-9
1mg
¥1200 2022-05-18
MedChemExpress
HY-N4117-5mg
Hamamelitannin
469-32-9
5mg
¥3000 2022-05-18
Chengdu Biopurify Phytochemicals Ltd
BP0695-5mg
Hamamelitannin
469-32-9 98%
5mg
$160 2023-09-20
A2B Chem LLC
AG17778-5mg
HAMAMELITANNIN
469-32-9 ≥98%
5mg
$377.00 2024-04-20
Aaron
AR00D9J2-5mg
Hamamelitannin
469-32-9 98%
5mg
$327.00 2025-02-11
1PlusChem
1P00D9AQ-10mg
HAMAMELITANNIN
469-32-9
10mg
$392.00 2024-05-01
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:469-32-9)Hamamelitannin
A827115
Reinheit:99%
Menge:5mg
Preis ($):414.0